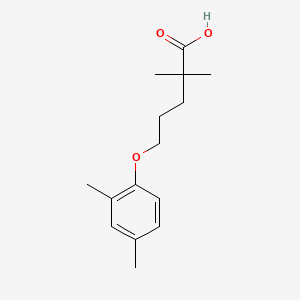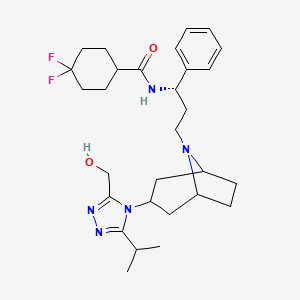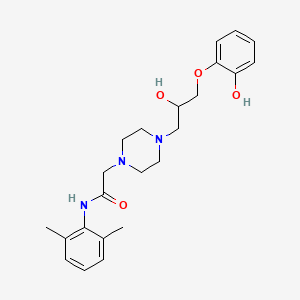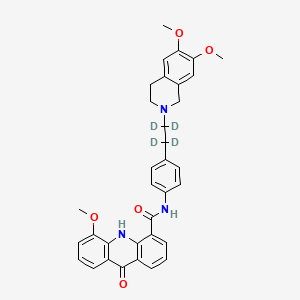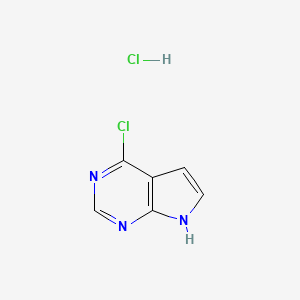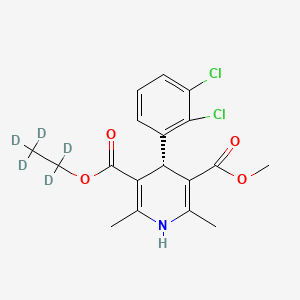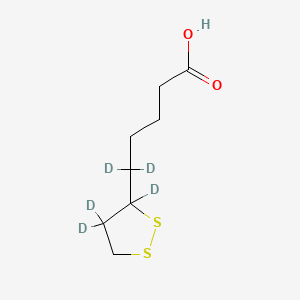
Propargyl methanethiosulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl methanethiosulfonate is a thiol reactant used to form mixed sulfides . Its molecular formula is C4H6O2S2 and it has a molecular weight of 150.22 .
Synthesis Analysis
The synthesis of propargyl derivatives has been a topic of interest in recent years. For instance, propargylic Se-adenosyl-l-selenomethionine (ProSeAM) has been used in chemical methylome analysis . The propargyl group from the synthetic cofactor is transferred to the native protein substrates . Another method involves the use of cationic indium catalysts for the dehydrative carbon–carbon bond formation of α-alkyl propargyl alcohols .Molecular Structure Analysis
The propargyl group is a functional group of 2-propynyl with the structure CH≡C−CH2− . It is an alkyl group derived from propyne .Chemical Reactions Analysis
Propargyl derivatives have been used in a variety of chemical reactions. For instance, propargylic Se-adenosyl-l-selenomethionine (ProSeAM) has been used in protein methylation . Another example is the use of cationic indium catalysts in the dehydrative carbon–carbon bond formation of α-alkyl propargyl alcohols .Wissenschaftliche Forschungsanwendungen
RNA Labeling and Purification
Propargyl methanethiosulfonate derivatives, particularly methanethiosulfonate (MTS) reagents, have been utilized in labeling and purifying RNA. Studies have shown that MTS reagents are more efficient than other methods in forming disulfide bonds with certain types of RNA, like 4-thiouridine-containing RNA. This efficiency is crucial in studying global microRNA turnover and other RNA tracking applications (Duffy et al., 2015).
Organic Synthesis
In organic chemistry, propargyl methanethiosulfonate and its derivatives have been used in propargylic substitution reactions. A particular study highlighted the use of a cationic methanethiolate-bridged diruthenium complex in catalyzing these reactions, demonstrating a novel method for synthesizing propargylic sulfides, which are valuable intermediates in organic synthesis (Inada et al., 2002).
Coenzyme M Analogues in Biochemistry
Research has explored the synthesis and activity of various 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues in the reductase system of certain microorganisms. This study provided insights into how modifications in the analogues affect their activity as substrates or inhibitors in the methyl-coenzyme M reductase system (Gunsalus et al., 1978).
Hydrolysis Studies
The hydrolysis of propargyl methanethiosulfonate derivatives has been the subject of research, particularly in understanding their degradation under different pH conditions. For instance, the study of 2-hydroxypropyl methanethiosulfonate (HPMTS) hydrolysis provided valuable insights into its stability and degradation products (Mao et al., 1996).
Enzyme Activity Modification
Methanethiosulfonate reagents, including propargyl methanethiosulfonate, have been used to modify enzymes. These modifications can cause significant changes in the activity of enzymes, such as subtilisin Bacillus lentus. By introducing chiral auxiliary methanethiosulfonate ligands to cysteine mutants of this enzyme, researchers observed dramatic changes in catalytic activity (Dickman et al., 2000).
Electrochemical Applications
Propargyl methanethiosulfonate (PMS) has been studied as an electrolyte additive, particularly in enhancing the interfacial performance between electrolytes and electrodes in batteries. A specific study revealed that PMS improves the cyclability of Li/LTO cells by forming a solid electrolyte interface (SEI), which is beneficial in suppressing electrolyte decomposition (Wang et al., 2017).
Zukünftige Richtungen
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl methanethiosulfonate and related compounds will continue to be of interest in future research.
Eigenschaften
IUPAC Name |
methyl-oxo-prop-2-ynoxy-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOQOUQQSZCWJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703719 |
Source


|
| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl methanethiosulfonate | |
CAS RN |
7651-65-2 |
Source


|
| Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)
